molecular formula C19H13Cl2N3O2S B2830492 2-((2,4-Dichlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile CAS No. 1024858-08-9

2-((2,4-Dichlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile

Cat. No.: B2830492
CAS No.: 1024858-08-9
M. Wt: 418.29
InChI Key: GQCHWDGTUVBMTP-KAMYIIQDSA-N
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Description

2-((2,4-Dichlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a sulfonyl group, a quinoline derivative, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile typically involves multiple steps:

  • Formation of the Dichlorophenyl Sulfonyl Intermediate

      Starting Materials: 2,4-Dichlorobenzenesulfonyl chloride and an appropriate base (e.g., triethylamine).

      Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

  • Coupling with Quinolyl Amine

      Starting Materials: The dichlorophenyl sulfonyl intermediate and 2-methyl-4-quinolineamine.

      Reaction Conditions: This step typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and is performed under anhydrous conditions to ensure high yield.

  • Formation of the Prop-2-enenitrile Moiety

      Starting Materials: The coupled product from the previous step and a nitrile source such as acrylonitrile.

      Reaction Conditions: This step may involve a base-catalyzed reaction, often using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction

    • Reduction reactions can target the nitrile group, converting it to an amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
  • Substitution

    • The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery.

    Fluorescent Probes: Due to its quinoline moiety, it can be used in the development of fluorescent probes for biological imaging.

Medicine

    Anticancer Agents: Preliminary studies may suggest its potential as an anticancer agent due to its ability to interfere with cellular pathways.

    Antimicrobial Agents: It could be explored for its antimicrobial properties against various pathogens.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Pharmaceuticals: As a building block in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism by which 2-((2,4-Dichlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the quinoline moiety can intercalate with DNA or interact with proteins. The nitrile group may also participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-((2,4-Dichlorophenyl)sulfonyl)-3-aminoprop-2-enenitrile: Lacks the quinoline moiety, making it less versatile in biological applications.

    2-((2,4-Dichlorophenyl)sulfonyl)-3-((2-methylphenyl))amino)prop-2-enenitrile: Similar structure but with a phenyl group instead of a quinoline, affecting its electronic properties and reactivity.

Uniqueness

  • The presence of both the quinoline and nitrile groups in 2-((2,4-Dichlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile provides a unique combination of electronic and steric properties, making it particularly useful in applications requiring specific interactions with biological targets or catalytic sites.

This compound’s unique structure and reactivity profile make it a valuable subject of study in various scientific and industrial fields.

Properties

IUPAC Name

(Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2S/c1-12-8-18(15-4-2-3-5-17(15)24-12)23-11-14(10-22)27(25,26)19-7-6-13(20)9-16(19)21/h2-9,11H,1H3,(H,23,24)/b14-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCHWDGTUVBMTP-KAMYIIQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC=C(C#N)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)N/C=C(/C#N)\S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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